Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of dimethylamine, morpholine, and phenyl derivatives in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
- 4-Benzoylmorpholine
- 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
- 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a morpholine ring and a tetrahydropyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H23N3O4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 3,4-dimethyl-6-(4-morpholin-4-ylphenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23N3O4/c1-12-15(17(22)24-3)16(19-18(23)20(12)2)13-4-6-14(7-5-13)21-8-10-25-11-9-21/h4-7,16H,8-11H2,1-3H3,(H,19,23) |
InChI Key |
KWVSGCHVTLERED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
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